molecular formula C17H16N2O3S B5797694 4-methyl-3-({[(2-methylbenzoyl)amino]carbonothioyl}amino)benzoic acid

4-methyl-3-({[(2-methylbenzoyl)amino]carbonothioyl}amino)benzoic acid

Cat. No. B5797694
M. Wt: 328.4 g/mol
InChI Key: BVGIBXAJROOUCK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-methyl-3-({[(2-methylbenzoyl)amino]carbonothioyl}amino)benzoic acid, also known as MMB, is a chemical compound that has gained attention in scientific research due to its potential pharmaceutical applications.

Mechanism of Action

The mechanism of action of 4-methyl-3-({[(2-methylbenzoyl)amino]carbonothioyl}amino)benzoic acid is not fully understood, but it is believed to involve the inhibition of various signaling pathways and enzymes involved in inflammation, cancer cell growth, and beta-amyloid aggregation.
Biochemical and Physiological Effects:
4-methyl-3-({[(2-methylbenzoyl)amino]carbonothioyl}amino)benzoic acid has been shown to have various biochemical and physiological effects, including the inhibition of pro-inflammatory cytokine production, the reduction of cancer cell growth, and the inhibition of beta-amyloid aggregation. Additionally, 4-methyl-3-({[(2-methylbenzoyl)amino]carbonothioyl}amino)benzoic acid has been shown to have low toxicity in vitro.

Advantages and Limitations for Lab Experiments

4-methyl-3-({[(2-methylbenzoyl)amino]carbonothioyl}amino)benzoic acid has several advantages for lab experiments, including its low toxicity and potential pharmaceutical applications. However, 4-methyl-3-({[(2-methylbenzoyl)amino]carbonothioyl}amino)benzoic acid's mechanism of action is not fully understood, and further research is needed to determine its efficacy in vivo.

Future Directions

There are several future directions for 4-methyl-3-({[(2-methylbenzoyl)amino]carbonothioyl}amino)benzoic acid research, including the investigation of its potential as a treatment for various inflammatory diseases, cancer, and Alzheimer's disease. Additionally, further research is needed to determine the optimal dosage and administration of 4-methyl-3-({[(2-methylbenzoyl)amino]carbonothioyl}amino)benzoic acid and to investigate its potential side effects.

Synthesis Methods

4-methyl-3-({[(2-methylbenzoyl)amino]carbonothioyl}amino)benzoic acid can be synthesized through a multistep process involving the reaction of 4-methyl-3-nitrobenzoic acid with thionyl chloride, followed by the reaction with 2-methylbenzoyl chloride and thiourea. The final product is obtained through recrystallization.

Scientific Research Applications

4-methyl-3-({[(2-methylbenzoyl)amino]carbonothioyl}amino)benzoic acid has shown potential in various scientific research applications, including as an anti-inflammatory agent, an anti-cancer agent, and a potential treatment for Alzheimer's disease. 4-methyl-3-({[(2-methylbenzoyl)amino]carbonothioyl}amino)benzoic acid has been shown to inhibit the production of pro-inflammatory cytokines and reduce the growth of cancer cells in vitro. Additionally, 4-methyl-3-({[(2-methylbenzoyl)amino]carbonothioyl}amino)benzoic acid has been shown to inhibit the aggregation of beta-amyloid peptides, which are associated with Alzheimer's disease.

properties

IUPAC Name

4-methyl-3-[(2-methylbenzoyl)carbamothioylamino]benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O3S/c1-10-5-3-4-6-13(10)15(20)19-17(23)18-14-9-12(16(21)22)8-7-11(14)2/h3-9H,1-2H3,(H,21,22)(H2,18,19,20,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVGIBXAJROOUCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)O)NC(=S)NC(=O)C2=CC=CC=C2C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Methyl-3-({[(2-methylphenyl)carbonyl]carbamothioyl}amino)benzoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.